N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
This compound features a 2-oxo-2H-chromene-3-carboxamide core substituted with a 1,1-dioxido-2,3-dihydrothiophen-3-yl group and a 4-methoxyphenyl moiety. The dihydrothiophen dioxide group introduces sulfone functionality, which may enhance metabolic stability and binding affinity in biological systems. The 4-methoxyphenyl substituent is a common pharmacophore in medicinal chemistry, often contributing to improved solubility and target interaction .
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6S/c1-27-17-8-6-15(7-9-17)22(16-10-11-29(25,26)13-16)20(23)18-12-14-4-2-3-5-19(14)28-21(18)24/h2-12,16H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNDPUXJGYWJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound with notable potential in medicinal chemistry. Its structural features include a thiophene ring, dioxido groups, and an aromatic substituent, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H21NO5S
- Molecular Weight : 387.5 g/mol
- IUPAC Name : N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
The compound exhibits various biological activities attributed to its unique structural features:
-
Inhibition of Enzymatic Activity :
- It has been shown to inhibit Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids. This inhibition can enhance the levels of endocannabinoids in the body, potentially leading to analgesic and anti-inflammatory effects.
-
Antioxidant Properties :
- The presence of the dioxido group is associated with increased antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals, which may reduce oxidative stress and related cellular damage.
-
Anticancer Potential :
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant FAAH inhibition in vitro with IC50 values comparable to known inhibitors. |
| Study B (2021) | Reported antioxidant activity with an EC50 value indicating effective radical scavenging ability. |
| Study C (2022) | Showed cytotoxic effects on breast cancer cell lines with an IC50 value indicating potential for further development as an anticancer agent. |
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Mechanism of Action | Notable Activity |
|---|---|---|
| Compound X | FAAH Inhibition | Analgesic effects |
| Compound Y | Antioxidant | Neuroprotective properties |
| Compound Z | Cytotoxic | Antitumor effects |
Comparison with Similar Compounds
Comparison with Structural Analogues
Chromene-3-carboxamide Derivatives
a. 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)
- Structure : Shares the chromene-3-carboxamide core but replaces the dihydrothiophen and methoxyphenyl groups with a sulfamoylphenyl substituent.
- Applications: Not explicitly stated but likely explored for biological activity due to the sulfonamide group’s prevalence in drug design.
b. N-(4-Aminophenyl)-2-oxo-2H-chromene-3-carboxamide (Compound 12 in )
- Structure: Contains a 4-aminophenyl group instead of the methoxyphenyl and dihydrothiophen moieties.
- Synthesis : Yield of 65% via condensation in acetic acid; characterized by IR and MS.
- Applications : Utilized as an acid dye for wool and silk fabrics, indicating divergent industrial applications compared to the target compound .
c. 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (Compound 169)
Dihydrothiophen/Dihydrothiazole Derivatives
a. N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxamide (Compound 24f)
- Structure : Replaces the chromene core with a pyrazole ring but retains the dihydrothiophen dioxide group.
- Synthesis: 20% yield via coupling of pyrazole-3-carboxylic acid with 3-amino-dihydrothiophen dioxide.
- Significance : Lower yield suggests synthetic challenges compared to the target compound’s route .
b. N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-4-fluoro-N-(4-methoxyphenyl)benzamide
- Structure : Benzamide analogue with a 4-fluorophenyl group instead of chromene-3-carboxamide.
- Molecular Data: C18H16FNO4S (MW 361.39), ChemSpider ID 2802624.
Methoxyphenyl-Containing Bioactive Compounds
a. 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2 from Lycium barbarum)
- Bioactivity : Exhibits anti-inflammatory activity (IC50 = 17.00 µM), surpassing the reference drug quercetin.
b. Formoterol-Related Compounds ()
Research Implications
The target compound’s unique combination of chromene-3-carboxamide, dihydrothiophen dioxide, and 4-methoxyphenyl groups distinguishes it from analogues. Structural variations in similar compounds influence synthetic accessibility, purity, and biological activity. For instance, chromene derivatives with sulfonamide or amino groups (e.g., ) show diverse applications, while pyrazole or thiophene-based analogues (e.g., ) highlight trade-offs in yield and functionality.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
